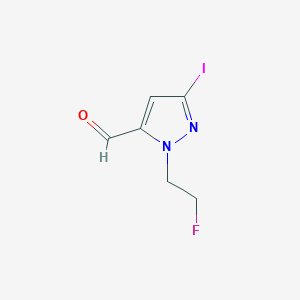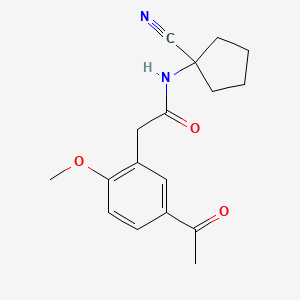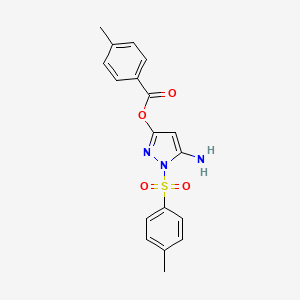
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide, also known as THCVHS, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic derivative of the natural compound tetrahydrocannabinol (THC), which is found in the cannabis plant. THCVHS has shown potential in various applications, including as a therapeutic agent for treating various diseases.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
Researchers have developed various synthetic routes to create compounds related to "N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide", exploring their chemical properties and potential applications. For instance, Stevens et al. (1984) discussed the synthesis of a broad-spectrum antitumor agent, highlighting the process involving 5-diazoimidazole-4-carboxamide and alkyl isocyanates, leading to compounds with significant antitumor activity (Stevens et al., 1984). Similarly, Wang et al. (1997) explored new synthetic pathways to the antitumor drug temozolomide, underlining the importance of such synthetic advancements in developing effective cancer treatments (Wang et al., 1997).
Characterization and Structural Analysis
The characterization and structural analysis of derivatives have been a focal point of research. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, providing insights into their structural properties through elemental analyses, IR spectroscopy, and single crystal X-ray diffraction studies (Özer et al., 2009). Such detailed analyses are crucial for understanding the compound's potential applications in various fields.
Potential Medical and Biological Applications
Several studies have hinted at the potential medical and biological applications of these compounds. For example, compounds with similar structures have shown promising antitumor, antimicrobial, and antiallergic activities, suggesting that "this compound" could also have significant applications in these areas. Yoshida et al. (2005) synthesized benzothiazole derivatives that exhibited potent antitumor activities, indicating the potential of similar compounds in cancer therapy (Yoshida et al., 2005).
Electrochromic and Photoluminescence Properties
Compounds related to "this compound" have been studied for their electrochromic and photoluminescence properties, suggesting applications in materials science. Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, revealing their potential in creating strong and flexible films for various technological applications (Hsiao et al., 2013).
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-20(15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)22-19/h10-12,15,22H,1-9,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCYZXBYZAYLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)




![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2405109.png)
